5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2-methoxy-N-(propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2-methoxy-N-(propan-2-yl)benzenesulfonamide is a complex organic molecule that features a combination of aromatic rings, piperazine, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2-methoxy-N-(propan-2-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. A general synthetic route may include:
Formation of the Benzodioxole Group: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Piperazine Derivative Formation: The benzodioxole derivative is then reacted with piperazine to form the piperazinyl-benzodioxole intermediate.
Sulfonamide Formation: The piperazinyl-benzodioxole intermediate is then reacted with a sulfonyl chloride derivative to form the sulfonamide group.
Final Coupling: The final step involves coupling the sulfonamide intermediate with 2-methoxy-N-(propan-2-yl)benzenesulfonyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2-methoxy-N-(propan-2-yl)benzenesulfonamide: can undergo various chemical reactions, including:
Oxidation: The aromatic rings and piperazine moiety can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, particularly at the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2-methoxy-N-(propan-2-yl)benzenesulfonamide: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2-methoxy-N-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
- 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
- N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Uniqueness
The uniqueness of 5-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-2-methoxy-N-(propan-2-yl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H29N3O6S |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
5-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-2-methoxy-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C23H29N3O6S/c1-16(2)24-33(28,29)22-13-18(5-7-20(22)30-3)23(27)26-10-8-25(9-11-26)14-17-4-6-19-21(12-17)32-15-31-19/h4-7,12-13,16,24H,8-11,14-15H2,1-3H3 |
InChI Key |
AESPPUYHPRMYHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.